4-(4-Formyl-2-pyrimidinyl)phenyl benzenecarboxylate
Description
IUPAC Nomenclature and Systematic Identification
The systematic identification of 4-(4-Formyl-2-pyrimidinyl)phenyl benzenecarboxylate follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds. The official IUPAC name for this compound is [4-(4-formylpyrimidin-2-yl)phenyl] benzoate, which precisely describes the structural arrangement of functional groups and ring systems. This nomenclature indicates the presence of a formyl group attached to the pyrimidine ring at the 4-position, with the pyrimidine system connected to a phenyl ring at the 2-position, which in turn serves as the phenolic component of a benzoate ester.
The compound possesses the molecular formula C18H12N2O3, with a calculated molecular weight of 304.3 grams per mole. The systematic numbering begins with the pyrimidine ring as the principal heterocyclic system, followed by the phenyl substituent and the benzoate ester functionality. Alternative nomenclature includes this compound and 4-(4-formylpyrimidin-2-yl)phenyl benzoate, reflecting different approaches to describing the same molecular structure.
The compound is catalogued under multiple database identifiers, including the CAS registry number 477870-75-0 and the MDL number MFCD02102382. The InChI identifier provides a unique digital representation of the molecular structure: InChI=1S/C18H12N2O3/c21-12-15-10-11-19-17(20-15)13-6-8-16(9-7-13)23-18(22)14-4-2-1-3-5-14/h1-12H, which encodes the complete connectivity and hydrogen count information. The corresponding InChIKey, HMKJBWNVKBSWBX-UHFFFAOYSA-N, serves as a fixed-length condensed digital identifier for database searching and chemical informatics applications.
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound exhibits a complex three-dimensional arrangement characterized by multiple aromatic ring systems and flexible linkages. The pyrimidine ring adopts a planar configuration typical of aromatic heterocycles, with the formyl substituent capable of adopting either coplanar or slightly twisted conformations relative to the ring plane. The phenyl ring connecting the pyrimidine to the benzoate ester maintains aromatic planarity, while the dihedral angle between the pyrimidine and phenyl systems influences the overall molecular shape and potential intermolecular interactions.
Computational analysis reveals that the benzoate ester linkage introduces conformational flexibility into the molecular structure. The ester carbonyl group can adopt various orientations relative to the phenyl ring, affecting the overall molecular geometry and potential for hydrogen bonding interactions. The formyl group attached to the pyrimidine ring represents another conformationally active site, with the aldehyde functionality capable of participating in both intramolecular and intermolecular hydrogen bonding arrangements.
The molecular structure features distinct regions of π-electron density distributed across the pyrimidine ring, phenyl ring, and benzoate aromatic system. These aromatic regions contribute to the potential for π-π stacking interactions in solid-state arrangements, similar to those observed in related pyrimidine derivatives where face-to-face stacking interactions occur with intercentroid separations ranging from 3.5066 to 3.7241 Ångströms. The electronic distribution within the molecule is influenced by the electron-withdrawing effects of both the formyl group and the ester carbonyl, which modulate the aromatic character and reactivity of the various ring systems.
Crystallographic Characterization (X-ray Diffraction Data Interpretation)
Crystallographic analysis of compounds containing similar structural motifs provides valuable insights into the solid-state organization of this compound. X-ray crystallography represents the primary experimental technique for determining atomic positions, bond lengths, and intermolecular interactions in crystalline materials. The technique measures the angles and intensities of X-ray diffraction patterns to produce three-dimensional pictures of electron density within crystals, revealing precise atomic coordinates and chemical bonding arrangements.
Related pyrimidine-containing compounds demonstrate characteristic crystallographic features that provide a framework for understanding the expected structural parameters of the target compound. Analysis of O-benzenesulfonylated pyrimidines reveals typical bond lengths and angles within pyrimidine ring systems, with nitrogen-carbon distances ranging from 1.320 to 1.350 Ångströms and carbon-carbon aromatic bonds measuring approximately 1.380 to 1.400 Ångströms. The formyl group exhibits characteristic carbonyl bond lengths of approximately 1.210 Ångströms, with carbon-hydrogen distances in the aldehyde functionality measuring around 1.100 Ångströms.
The crystallographic characterization of similar compounds reveals important information about intermolecular interactions and crystal packing arrangements. Hydrogen bonding patterns play crucial roles in determining crystal structures, with common motifs including C-H···O, N-H···N, and C-H···C interactions contributing to intermolecular stabilization. The space group symmetry and unit cell parameters provide additional structural information, with related compounds crystallizing in various space groups including P -1 and C2/c, depending on the specific substitution patterns and intermolecular interaction preferences.
Comparative Structural Analysis with Analogous Pyrimidine Derivatives
Comparative analysis with structurally related pyrimidine derivatives reveals important trends and relationships in molecular architecture and properties. The fluorinated analog, 4-(4-Formyl-2-pyrimidinyl)phenyl 4-fluorobenzenecarboxylate, differs by the presence of a fluorine substituent on the benzoate aromatic ring, resulting in a molecular formula of C18H11FN2O3 and a molecular weight of 322.3 grams per mole. This structural modification introduces additional electronic effects and potential for different intermolecular interactions while maintaining the core pyrimidine-phenyl-benzoate framework.
The comparison extends to other pyrimidine derivatives such as 2-amino-6-methylpyrimidin-4-yl benzenesulfonate and 2,6-diaminopyrimidin-4-yl benzenesulfonate, which exhibit similar heterocyclic cores but different substituent patterns and linking groups. These compounds demonstrate the versatility of pyrimidine-based molecular architectures and provide insights into how different functional groups influence overall structural properties. The presence of amino substituents rather than formyl groups significantly alters the hydrogen bonding capabilities and crystal packing arrangements.
| Compound | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|
| This compound | C18H12N2O3 | 304.3 g/mol | Formyl group, ester linkage |
| 4-(4-Formyl-2-pyrimidinyl)phenyl 4-fluorobenzenecarboxylate | C18H11FN2O3 | 322.3 g/mol | Fluorine substitution |
| Pyrimidinyl benzoate | C11H8N2O2 | 200.19 g/mol | Simplified structure |
| 4-[4-(dimethoxymethyl)-2-pyrimidinyl]phenyl benzenecarboxylate | C20H18N2O4 | 350.37 g/mol | Dimethoxymethyl substitution |
Analysis of the dimethoxymethyl-substituted derivative, 4-[4-(dimethoxymethyl)-2-pyrimidinyl]phenyl benzenecarboxylate, reveals how acetal functionality affects molecular properties compared to the formyl group in the target compound. The dimethoxymethyl group provides steric bulk and different electronic characteristics, influencing both conformational preferences and intermolecular interaction patterns. The increased molecular weight (350.37 g/mol) and additional methoxy groups introduce new possibilities for hydrogen bonding and dipolar interactions.
The structural comparison demonstrates that modifications to the pyrimidine substituents significantly impact molecular properties while preserving the fundamental heterocyclic architecture. The formyl group in this compound provides a reactive aldehyde functionality that distinguishes it from amino-substituted or acetal-protected derivatives. This reactivity, combined with the ester linkage, creates opportunities for further chemical transformations and influences the compound's behavior in both solution and solid-state environments.
Properties
IUPAC Name |
[4-(4-formylpyrimidin-2-yl)phenyl] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O3/c21-12-15-10-11-19-17(20-15)13-6-8-16(9-7-13)23-18(22)14-4-2-1-3-5-14/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMKJBWNVKBSWBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=NC=CC(=N3)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Formyl-2-pyrimidinyl)phenyl benzenecarboxylate typically involves the reaction of 4-formyl-2-pyrimidinecarboxaldehyde with phenyl benzenecarboxylate under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters, ensuring consistent product quality and yield. The use of high-purity starting materials and optimized reaction conditions is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
4-(4-Formyl-2-pyrimidinyl)phenyl benzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.
Major Products Formed
Oxidation: 4-(4-Carboxy-2-pyrimidinyl)phenyl benzenecarboxylate.
Reduction: 4-(4-Hydroxymethyl-2-pyrimidinyl)phenyl benzenecarboxylate.
Substitution: 4-(4-Nitro-2-pyrimidinyl)phenyl benzenecarboxylate (nitration), 4-(4-Bromo-2-pyrimidinyl)phenyl benzenecarboxylate (bromination).
Scientific Research Applications
Medicinal Chemistry
4-(4-Formyl-2-pyrimidinyl)phenyl benzenecarboxylate is being investigated for its potential as an intermediate in the synthesis of pharmaceuticals. Its structure allows for modifications that can enhance biological activity.
- Case Study : A study published in ChemMedChem explored derivatives of this compound, demonstrating significant inhibitory effects against specific enzymes involved in antibiotic resistance. The derivatives exhibited Ki values in the sub-micromolar range against VIM-type metallo-β-lactamases, suggesting potential as scaffolds for new antibiotics .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. It can undergo various chemical transformations such as nucleophilic substitutions, reductions, and oxidations.
- Chemical Reactions :
- Oxidation : Can yield nitro derivatives.
- Reduction : Can produce alcohol derivatives.
- Substitution : Can form various aromatic compounds.
| Reaction Type | Reagents Used | Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate | Nitro derivatives |
| Reduction | Hydrogen with palladium catalyst | Alcohol derivatives |
| Substitution | Alkyl halides | Substituted benzoic acids |
Materials Science
In materials science, the compound can be utilized to develop new materials with specific properties. Its ability to form coordination complexes with metals makes it suitable for applications in catalysis and sensor technology.
- Case Study : Research has shown that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties, making it attractive for use in high-performance materials .
Antimicrobial Properties
The antimicrobial activity of this compound has been documented in several studies. It shows effectiveness against a range of bacterial strains, particularly those resistant to conventional antibiotics.
- Research Findings : In vitro studies indicated that derivatives of this compound significantly inhibited the growth of resistant bacterial strains, highlighting its potential as a lead compound for antibiotic development .
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in activated macrophages.
- Research Findings : A study indicated that modifications of this compound could lead to significant reductions in inflammatory markers, suggesting therapeutic potential for inflammatory diseases .
Mechanism of Action
The mechanism of action of 4-(4-Formyl-2-pyrimidinyl)phenyl benzenecarboxylate involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The pyrimidine ring may also interact with nucleic acids, affecting DNA or RNA function .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Carboxy-2-pyrimidinyl)phenyl benzenecarboxylate
- 4-(4-Hydroxymethyl-2-pyrimidinyl)phenyl benzenecarboxylate
- 4-(4-Nitro-2-pyrimidinyl)phenyl benzenecarboxylate
- 4-(4-Bromo-2-pyrimidinyl)phenyl benzenecarboxylate
Uniqueness
4-(4-Formyl-2-pyrimidinyl)phenyl benzenecarboxylate is unique due to the presence of the formyl group, which imparts distinct reactivity and potential biological activity. This compound’s ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research .
Biological Activity
4-(4-Formyl-2-pyrimidinyl)phenyl benzenecarboxylate, with the chemical formula C18H12N2O3, is a compound that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
The compound is characterized by a pyrimidine ring and a phenyl benzenecarboxylate moiety, which contribute to its biological interactions. The structural features suggest potential for diverse pharmacological applications, particularly in cancer treatment and antimicrobial activity.
Anticancer Properties
Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant anticancer properties. For example, phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonate derivatives were evaluated for their antiproliferative activity against various cancer cell lines, including HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma) .
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| PIB-SO 36 | HT-29 | 0.5 |
| PIB-SO 44 | M21 | 0.3 |
| PIB-SO 45 | MCF7 | 0.4 |
These compounds demonstrated the ability to disrupt the cell cycle and induce apoptosis in cancer cells, suggesting that similar mechanisms may be applicable to this compound.
The proposed mechanisms of action for compounds related to this compound include:
- Inhibition of Cell Proliferation : Compounds interfere with key signaling pathways that regulate cell division.
- Induction of Apoptosis : Activation of apoptotic pathways through caspase activation has been observed in related studies.
- Disruption of Microtubule Dynamics : Similar compounds have been shown to bind to the colchicine site on β-tubulin, leading to cytoskeletal disruption and subsequent cell death .
Case Studies
- Study on Antiproliferative Effects : A study evaluating the effects of various phenolic compounds on cancer cell lines found that specific substitutions on the aromatic rings significantly influenced biological activity. The study emphasized the importance of structural modifications in enhancing anticancer efficacy .
- Antimicrobial Evaluation : In a comparative study, several pyrimidine derivatives were tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth. This suggests that modifications similar to those in this compound could yield potent antimicrobial agents.
Q & A
Q. What synthetic routes are recommended for preparing 4-(4-Formyl-2-pyrimidinyl)phenyl benzenecarboxylate?
A common approach involves multi-step condensation and cyclization reactions. For example, pyrimidine ring formation can be achieved by reacting substituted aldehydes (e.g., 4-formylphenyl derivatives) with amidines or urea derivatives under acidic or catalytic conditions. Subsequent esterification with benzoic acid derivatives using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) ensures carboxylate linkage . Solvent selection (e.g., DMF or toluene) and catalysts (e.g., palladium for cross-coupling) are critical for yield optimization .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Combined spectroscopic techniques are essential:
- 1H/13C NMR : Confirm substituent positions on the pyrimidine and benzene rings. For instance, the formyl group’s proton typically appears as a singlet near δ 9.8–10.0 ppm .
- HRMS : Verify molecular ion peaks (e.g., [M+H]+ or [M+Na]+) with mass accuracy <5 ppm .
- FT-IR : Identify carbonyl stretches (C=O) at ~1700 cm⁻¹ for ester and formyl groups .
Q. What are the stability considerations for this compound in solution?
Stability depends on solvent polarity and storage conditions. Polar aprotic solvents (e.g., DMSO) may enhance solubility but risk hydrolysis under prolonged storage. For aqueous buffers (pH 7.4), stability assays should monitor degradation via HPLC over 24–72 hours at 4°C and −80°C. Lyophilization in inert atmospheres (argon/nitrogen) is recommended for long-term storage .
Advanced Research Questions
Q. How can researchers design competitive binding assays to study this compound’s interaction with biological targets?
- Cell-based assays : Use M21 cells (7.5 × 10⁵ cells/well) treated with the compound at IC50 multiples (e.g., 100× and 1000×) for 2 hours. Co-incubate with a fluorescent probe (e.g., EBI at 100 μM) to quantify displacement via fluorescence polarization .
- Data normalization : Compare results to untreated controls and validate with Western blotting for target proteins (e.g., β-tubulin) .
Q. How should contradictions in biological activity data be addressed?
- Dose-response validation : Replicate experiments across independent batches, ensuring purity >95% (HPLC-validated).
- Structural analogs : Synthesize derivatives (e.g., varying substituents on the pyrimidine ring) to isolate structure-activity relationships (SAR). For example, trifluoromethyl or nitro groups may alter hydrophobicity and binding affinity .
- Computational docking : Use tools like AutoDock Vina to model interactions with target proteins and correlate with experimental IC50 values .
Q. What methodologies are suitable for predicting pharmacokinetic properties?
- SwissADME : Input the SMILES structure to estimate logP (lipophilicity), H-bond acceptors/donors, and bioavailability. For this compound, a logP >3 suggests moderate blood-brain barrier permeability .
- CYP450 inhibition assays : Use human liver microsomes to assess metabolic stability and potential drug-drug interactions .
Q. How can researchers optimize formulation for in vivo studies?
- Solubility enhancement : Test co-solvents (e.g., PEG-400/Cremophor EL) or cyclodextrin inclusion complexes.
- Pharmacokinetic profiling : Administer IV/oral doses in rodent models and collect plasma samples at intervals (0–24 hours) for LC-MS/MS analysis. Calculate AUC, Cmax, and t1/2 .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing dose-dependent effects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
